Hepta-2,4-dien-1-ol

Chemical Ecology Semiochemistry Integrated Pest Management

Hepta-2,4-dien-1-ol (CAS 33467-79-7), also known as (E,E)-2,4-heptadien-1-ol, is a C7 conjugated dienol classified as a fatty alcohol. It is characterized by two conjugated double bonds at positions 2 and 4, and a terminal hydroxyl group.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 33467-79-7
Cat. No. B013589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepta-2,4-dien-1-ol
CAS33467-79-7
Synonyms(2E,4Z)-2,4-heptadien-1-ol
2,4-heptadien-1-ol
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC=CC=CCO
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3+,6-5+
InChIKeyMDRZSADXFOPYOC-VNKDHWASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
Soluble (in ethanol)

Hepta-2,4-dien-1-ol (CAS 33467-79-7): Conjugated Dienol for Pheromone Synthesis and Flavor Research


Hepta-2,4-dien-1-ol (CAS 33467-79-7), also known as (E,E)-2,4-heptadien-1-ol, is a C7 conjugated dienol classified as a fatty alcohol [1]. It is characterized by two conjugated double bonds at positions 2 and 4, and a terminal hydroxyl group [2]. This compound occurs naturally as a volatile constituent in certain plants and is recognized as a flavoring substance (FEMA 4127) [3]. Its primary value in scientific and industrial contexts lies in its role as a key intermediate for pheromone synthesis and as a reference standard in analytical chemistry, rather than as a bulk commodity chemical [4].

Why Hepta-2,4-dien-1-ol (CAS 33467-79-7) Cannot Be Replaced by Hexa- or Nona-Dienol Analogs in Key Applications


Generic substitution among linear conjugated dienols (e.g., hexa-2,4-dien-1-ol, nona-2,4-dien-1-ol) is not feasible for applications requiring precise molecular recognition. While all share a similar functional group array, chain-length-specific differences in volatility (boiling point: 68 °C @ 0.5 mmHg for C7 vs. 80 °C @ 12 mmHg for C6 and 218 °C @ 760 mmHg for C9 [1]), stereoelectronic properties, and receptor-binding affinities dictate distinct biological and organoleptic outcomes . In insect chemical ecology, for instance, the C7 dienol skeleton is a specific pheromone component for Diorhabda elongata; neither C6 nor C9 analogs trigger the same behavioral response [2]. Similarly, in flavor formulations, the unique green-fruity-nutty-cheesy profile of the C7 dienol cannot be replicated by shorter or longer homologs [3]. The quantitative evidence below demonstrates exactly where this compound differentiates.

Quantitative Differentiation Evidence for Hepta-2,4-dien-1-ol (CAS 33467-79-7) vs. Closest Analogs


Superior Field Attraction as an Aggregation Pheromone Component vs. Aldehyde Analog

In field trapping trials with Diorhabda elongata (saltcedar leaf beetle), (2E,4Z)-hepta-2,4-dien-1-ol alone demonstrated attraction comparable to the natural 1:1 blend with (2E,4Z)-hepta-2,4-dienal, and was significantly more attractive than the aldehyde alone [1]. This establishes the alcohol as the primary, if not exclusive, active component of the aggregation pheromone.

Chemical Ecology Semiochemistry Integrated Pest Management

Enzymatic Oxidation Activity Profile: 7.4-Fold Higher Activity than Benzyl Alcohol

In enzymatic assays with aryl-alcohol oxidase (EC 1.1.3.7), (2E,4E)-hepta-2,4-dien-1-ol exhibited 737% activity relative to benzyl alcohol, compared to 807% for the C6 analog (2E,4E)-hexa-2,4-dien-1-ol and only 31.9% for the monounsaturated (2E)-hept-2-en-1-ol [1]. This reveals that while the conjugated diene system strongly enhances activity, the C7 dienol is a slightly less efficient substrate than the C6 dienol under these conditions.

Biocatalysis Enzymology Substrate Profiling

Distinct Organoleptic Profile Differentiates C7 Dienol from C6 and C9 Homologs

The (E,E)-hepta-2,4-dien-1-ol isomer is characterized by a complex odor profile described as green, fruity, nutty, and cheesy at 1.00% in dipropylene glycol . In contrast, hexa-2,4-dien-1-ol (sorbyl alcohol) is primarily described as green-vegetative, and nona-2,4-dien-1-ol is described as fatty-waxy [1]. These qualitative sensory differences, while not fully quantifiable, translate into distinct applications in flavor formulation.

Flavor Chemistry Sensory Science Food Science

Regulatory Status: FEMA GRAS 4127 and JECFA 1784 for Flavor Use

Hepta-2,4-dien-1-ol (trans,trans isomer) holds FEMA GRAS status (FEMA No. 4127) and JECFA number 1784, with a determination of 'no safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, the (E,Z)-isomer (CAS 70979-88-3) is explicitly not recommended for fragrance or flavor use [2]. This isomer-specific regulatory approval is a critical procurement filter.

Regulatory Science Food Safety Compliance

Validated Application Scenarios for Hepta-2,4-dien-1-ol (CAS 33467-79-7) Based on Comparative Evidence


Pheromone Lure Formulation for Biological Control of Saltcedar (Tamarix spp.)

Based on field trials showing that (2E,4Z)-hepta-2,4-dien-1-ol alone matches the attractiveness of the natural pheromone blend [1], this compound is the preferred active ingredient for monitoring and mass-trapping programs targeting Diorhabda elongata. Procurement should specify high-purity (≥95%) (2E,4Z)-isomer for optimal field performance.

Substrate for Aryl-Alcohol Oxidase (EC 1.1.3.7) Activity Assays and Biocatalytic Studies

Researchers studying aryl-alcohol oxidase can use hepta-2,4-dien-1-ol as a reference substrate with a well-defined relative activity of 737% vs. benzyl alcohol [2]. This positions it as a moderate-activity control between the more reactive C6 dienol (807%) and the much less reactive monounsaturated alcohol (31.9%).

Certified Flavor Ingredient in Food and Beverage Formulations

Only the (E,E)-isomer (CAS 33467-79-7) is approved as FEMA GRAS 4127 for flavor use [3]. Formulators seeking a green-fruity-nutty-cheesy top note in complex flavor systems must source this specific isomer, with typical usage levels governed by EU Regulation 1334/2008 (e.g., ≤35 mg/kg in category 1) [4].

Analytical Reference Standard for GC-MS Identification in Plant Volatilomics and Food Aroma Research

Given its occurrence as a natural volatile in plants (e.g., Alismatales, Araceae) [5] and its inclusion in FEMA and JECFA databases, high-purity hepta-2,4-dien-1-ol serves as an essential reference standard for identifying and quantifying this dienol in complex biological matrices using Kovats retention index or mass spectral matching.

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